Methyl 3-(5-fluoro-2-methoxyphenyl)-2-hydroxypropanoate
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Overview
Description
Methyl 3-(5-fluoro-2-methoxyphenyl)-2-hydroxypropanoate is an organic compound with the molecular formula C11H13FO4. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a hydroxypropanoate moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-fluoro-2-methoxyphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(5-fluoro-2-methoxyphenyl)-2-hydroxypropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-fluoro-2-methoxyphenyl)-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(5-fluoro-2-methoxyphenyl)-2-oxopropanoate.
Reduction: 3-(5-fluoro-2-methoxyphenyl)-2-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(5-fluoro-2-methoxyphenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-(5-fluoro-2-methoxyphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity to these targets, leading to various biological effects. The methoxy group and hydroxypropanoate moiety also contribute to its overall activity by influencing its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(5-bromo-2-methoxyphenyl)-2-hydroxypropanoate
- Methyl 3-(5-chloro-2-methoxyphenyl)-2-hydroxypropanoate
- Methyl 3-(5-methyl-2-methoxyphenyl)-2-hydroxypropanoate
Uniqueness
Methyl 3-(5-fluoro-2-methoxyphenyl)-2-hydroxypropanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity to molecular targets, making it a valuable compound in various applications.
Properties
Molecular Formula |
C11H13FO4 |
---|---|
Molecular Weight |
228.22 g/mol |
IUPAC Name |
methyl 3-(5-fluoro-2-methoxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C11H13FO4/c1-15-10-4-3-8(12)5-7(10)6-9(13)11(14)16-2/h3-5,9,13H,6H2,1-2H3 |
InChI Key |
LZVFDQNARKBGGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CC(C(=O)OC)O |
Origin of Product |
United States |
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